![molecular formula C18H19NO6 B5590685 4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5590685.png)
4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid often involves selective metalation and coupling reactions. For example, the potassium salt of dimethoxy benzoic acids can undergo deprotonation selectively at the position para to the carboxylate group when treated with specific reagents, demonstrating a pathway that might be relevant for synthesizing related compounds (Sinha, Mandal, & Chandrasekaran, 2000).
Molecular Structure Analysis
The molecular and crystal structures of compounds similar to 4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid reveal intricate arrangements. For instance, certain matrices used in mass spectrometry studies show complex hydrogen bonding interactions and π–π stacking, which are essential in understanding the structural characteristics of such compounds (Qian & Huang, 2005).
Chemical Reactions and Properties
The chemical properties of related compounds include acid-base behavior and redox reactions. Novel derivatives of methoxyamino-benzoic acid exhibit reversible acid-base behavior, which is crucial for understanding the chemical reactivity of 4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid (Bem et al., 2018).
Physical Properties Analysis
The physical properties, including crystalline structures and hydrogen bonding patterns, are significant for compounds like 4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid. Studies on related compounds reveal how substitutions and molecular configurations influence the physical state and stability of these molecules (Pal et al., 2020).
Chemical Properties Analysis
The chemical properties, such as ionization and hydrogen bonding, play a crucial role in the behavior of compounds like 4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid. For instance, the ionization of substituted benzoic acids is significantly affected by the presence of methoxy and other groups, which can alter the acidity and reactivity of the molecule (Srivastava, 1967).
properties
IUPAC Name |
4,5-dimethoxy-2-[[2-(4-methoxyphenyl)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-23-12-6-4-11(5-7-12)8-17(20)19-14-10-16(25-3)15(24-2)9-13(14)18(21)22/h4-7,9-10H,8H2,1-3H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGZTLMTSXFQOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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